5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
Overview
Description
The compound 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a heterocyclic core commonly found in medicinal chemistry due to its ability to bind to a variety of protein targets. This compound is structurally related to several other derivatives that have been synthesized and studied for their biological activities, including antidiabetic, antidepressant, anti-arrhythmic, and antimicrobial properties .
Synthesis Analysis
The synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione and its derivatives involves various chemical reactions. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another method includes the catalytic hydrogenation of the corresponding benzylidene compound . Additionally, the N-alkylation of imides and O-alkylation of phenols are important reactions used in the synthesis of biologically active compounds, such as thiazolidine-2,4-dione derivatives . Oxidative dethionation using diacetoxyiodobenzene (DIB) in ethanol at room temperature has also been employed to synthesize N-substituted-5-arylmethylidene thiazolidine-2,4-diones .
Molecular Structure Analysis
The molecular structure of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, was determined to be nonplanar with a significant dihedral angle between the benzene and five-membered rings . Similarly, the structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones was confirmed by elemental analysis, IR, 1H NMR, and MS spectroscopy .
Chemical Reactions Analysis
The chemical behavior of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives includes various reactions such as alkylation, hydrogenation, and oxidative dethionation. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action. For instance, the alkylation of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione in an alkaline environment leads to the formation of N-alkylated derivatives . The oxidative dethionation of rhodanines to thiazolidine-2,4-diones is another example of a chemical transformation that has been explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives are influenced by their molecular structure and the substituents present on the heterocyclic core. These properties are important for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a role in the stability of the compound's conformation . The presence of substituents like the 4-hydroxybenzyl group can also impact the compound's ability to interact with biological targets, as seen in the structure-activity relationship study of thiazolidine-2,4-dione derivatives .
Scientific Research Applications
DNA Binding Studies
Research has shown that derivatives of imidazolidine, including those similar to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, demonstrate significant DNA binding properties. These properties are influenced by the pH and the substituents attached to the imidazolidine structure. The DNA binding affinity of these compounds, observed through techniques like cyclic voltammetry and UV-Vis spectroscopy, suggests their potential as anti-cancer drugs due to their interaction with DNA (Shah et al., 2013).
Electrochemical Behavior
The electrochemical behavior of hydantoin derivatives, closely related to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, has been studied. These investigations provide insights into the oxidation mechanisms of these compounds, which are critical for understanding their biochemical actions. The pH-dependent oxidation processes of these compounds have been explored using techniques like cyclic voltammetry, helping to elucidate structure-activity relationships (Nosheen et al., 2012).
Use in Flavor Modification
Some derivatives of imidazolidine-2,4-dione, similar to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, have been evaluated for their potential in flavor modification. These compounds have undergone toxicological evaluation for safety in food and beverage applications. Their rapid metabolism and lack of adverse effects in toxicity studies highlight their potential as flavor modifiers (Karanewsky et al., 2016).
Future Directions
properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLIXWMNULCIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione | |
CAS RN |
58942-04-4, 67337-72-8 | |
Record name | 58942-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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